molecular formula C10H11N3O2 B2616830 Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate CAS No. 1956319-94-0

Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate

Cat. No.: B2616830
CAS No.: 1956319-94-0
M. Wt: 205.217
InChI Key: JKEWSZBFYYXLQL-UHFFFAOYSA-N
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Description

“Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate” is a compound with the molecular formula C10H11N3O2 . It belongs to the class of imidazopyridines, which are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .


Synthesis Analysis

The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are the readily obtainable derivatives of 2,3-diaminopyridine . These are usually produced in two stages from the commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .

Future Directions

Imidazopyridines have shown significant potential in various therapeutic areas, including central nervous system disorders, digestive system disorders, cancer, and inflammation . The development of new preparative methods for the synthesis of imidazopyridines using various catalysts

Properties

IUPAC Name

methyl 2,3-dimethylimidazo[4,5-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6-11-7-4-5-8(10(14)15-3)12-9(7)13(6)2/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEWSZBFYYXLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)N=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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